molecular formula C18H14ClFN2O2 B15105997 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B15105997
M. Wt: 344.8 g/mol
InChI Key: ILNQOMVOFAPOAO-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorobenzyl group at position 2 and a 2-fluoro-4-methoxyphenyl substituent at position 6. The chloro and fluoro substituents in this compound likely enhance its lipophilicity and metabolic stability, while the methoxy group may influence electronic interactions and binding affinity to biological targets .

Properties

Molecular Formula

C18H14ClFN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C18H14ClFN2O2/c1-24-14-6-7-15(16(20)10-14)17-8-9-18(23)22(21-17)11-12-2-4-13(19)5-3-12/h2-10H,11H2,1H3

InChI Key

ILNQOMVOFAPOAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F

Origin of Product

United States

Biological Activity

2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of phenylpyridazine derivatives, which have shown promise in various pharmacological applications including anti-inflammatory, anti-cancer, and neuroprotective effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, which can be categorized into the following areas:

  • Anti-inflammatory Activity
    • The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-α and IL-6, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated its ability to reduce inflammation in cell lines exposed to lipopolysaccharides (LPS) .
  • Antitumor Effects
    • Preliminary studies suggest that 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one may possess selective cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cell lines (MDA-MB-231) through mechanisms involving cell cycle regulation .
  • Neuroprotective Properties
    • The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It demonstrated potential in mitigating oxidative stress and enhancing neurochemical profiles associated with improved cognitive function .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Anti-inflammatoryInhibition of TNF-α and IL-6
AntitumorCytotoxicity against MDA-MB-231
NeuroprotectiveReduction of oxidative stress

Case Study: Antitumor Activity

In a study examining the antitumor effects of this compound, researchers treated MDA-MB-231 cells with varying concentrations of 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one. The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. This suggests that the compound may induce programmed cell death through pathways involving caspase activation.

Case Study: Neuroprotective Effects

Another investigation involved the administration of the compound in a zebrafish model of epilepsy. The results showed that treatment with 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one led to improved survival rates and reduced seizure-like behaviors compared to control groups. Neurochemical analysis revealed alterations in neurotransmitter levels, indicating potential mechanisms for its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

The following table and analysis highlight key structural, synthetic, and physicochemical differences between 2-(4-chlorobenzyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one and related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Substituents (Position) Molecular Formula Molecular Weight Key Data
Target Compound (Inferred) 2-(4-chlorobenzyl), 6-(2-fluoro-4-methoxyphenyl) C₁₈H₁₄ClFN₂O₂ 340.77* *Calculated; synthetic yield and melting point not reported in evidence.
4-(4-Chlorobenzyl)-6-(4-methoxy-3-methylphenyl)pyridazin-3(2H)-one 4-(4-chlorobenzyl), 6-(4-methoxy-3-methylphenyl) C₁₉H₁₇ClN₂O₂ 340.80 Yield: 87%; mp: 210–212°C; IR (C=O): 1659 cm⁻¹; NMR-confirmed structure.
6-(4-Chlorobenzyl)-4-phenylpyridazin-3(2H)-one 6-(4-chlorobenzyl), 4-phenyl C₁₇H₁₃ClN₂O 296.76 Yield: 93%; purified via silica gel chromatography.
2-(4-Bromo-2-fluorobenzyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one 2-(4-bromo-2-fluorobenzyl), 6-(4-methoxyphenyl) C₁₈H₁₄BrFN₂O₂ 413.18 CAS: 1219540-84-7; bromo and fluoro substituents enhance halogen bonding.
6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one 6-(2-fluoro-4-methoxyphenyl) C₁₁H₉FN₂O₂ 220.20 Commercial availability (Fluorochem); CAS: 1219566-14-8.

Key Observations:

Substituent Position Effects: The target compound’s 2-(4-chlorobenzyl) group distinguishes it from analogs with substituents at positions 4 or 6 (e.g., ). Halogenated benzyl groups (e.g., 4-chloro, 4-bromo-2-fluoro) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Synthetic Yields :

  • High yields (87–93%) are reported for compounds with chloro or methoxy substituents, suggesting efficient alkylation or aryl coupling steps under mild conditions .

Spectroscopic Data: IR spectra of similar compounds confirm the presence of C=O stretches near 1650–1660 cm⁻¹, consistent with the pyridazinone core . NMR data (e.g., δ 3.87 ppm for methoxy groups) validate substituent integration .

Commercial Availability :

  • Simplified analogs like 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one are commercially available, highlighting their utility as building blocks for further derivatization .

Research Implications and Gaps

  • The 2-fluoro-4-methoxyphenyl moiety may mimic bioactive aromatic systems in known drugs.
  • Synthetic Challenges : Introducing multiple halogen and alkoxy groups requires precise control to avoid side reactions, as seen in the high-yield syntheses of analogs .

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